N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide, also known as K-252a, is a natural product isolated from the fermentation broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which play important roles in many cellular processes. It has been shown to inhibit the activity of several protein kinases, including PKC, PKA, and CaMKII. This makes it a valuable tool for studying the role of protein kinases in various cellular processes, including cell signaling, proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide involves the inhibition of protein kinases. It binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to protein substrates. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects, protecting neurons from ischemic injury and oxidative stress. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide in lab experiments is its potency and specificity. It is a potent inhibitor of protein kinases and has been shown to inhibit the activity of several protein kinases at low nanomolar concentrations. Additionally, it has been shown to be selective for certain types of protein kinases, making it a valuable tool for studying specific signaling pathways.
One of the main limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide. One area of research is the development of more potent and selective inhibitors of protein kinases. Another area of research is the identification of new protein kinase targets and downstream signaling pathways. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
This compound is a potent inhibitor of protein kinases with a wide range of potential applications in scientific research. Its mechanism of action involves the inhibition of protein kinases, and it has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study, including the development of more potent and selective inhibitors of protein kinases and the identification of new protein kinase targets and downstream signaling pathways.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)10-7-11(18-20-10)17-13(19)8-5-4-6-9(15)12(8)16/h4-7H,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLZYYLXYXUOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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